1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine
CAS No.: 887582-74-3
Cat. No.: VC16686202
Molecular Formula: C18H25F3N2O2
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887582-74-3 |
|---|---|
| Molecular Formula | C18H25F3N2O2 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | tert-butyl 4-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-8-13(9-11-23)12-22-15-6-4-14(5-7-15)18(19,20)21/h4-7,13,22H,8-12H2,1-3H3 |
| Standard InChI Key | OHWGEUORKMDLSM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine belongs to the class of N-protected piperidine derivatives. Its molecular formula is C₁₈H₂₅F₃N₂O₂, with a molar mass of 358.4 g/mol. The Boc group at the piperidine nitrogen enhances stability during synthetic manipulations, while the trifluoromethylphenylamino moiety introduces electronic and steric effects critical for molecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 887582-74-3 | |
| Molecular Formula | C₁₈H₂₅F₃N₂O₂ | |
| Molecular Weight | 358.4 g/mol | |
| IUPAC Name | tert-Butyl 4-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)C(F)(F)F |
The trifluoromethyl group (-CF₃) significantly influences the compound’s lipophilicity and metabolic stability, making it a favorable feature in drug design .
Synthetic Methodologies
Reaction Design and Conditions
The synthesis of 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine typically involves a multi-step sequence:
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Piperidine Functionalization: Introduction of the aminomethyl group at the 4-position of the piperidine ring.
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Boc Protection: Reaction with di-tert-butyl dicarbonate under basic conditions to install the Boc group .
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Anilino Methyl Coupling: Condensation of 4-(trifluoromethyl)aniline with the piperidine intermediate via reductive amination or nucleophilic substitution .
A representative procedure involves dissolving 4-(aminomethyl)piperidine in dichloroethane, followed by addition of 4-(trifluoromethyl)aniline and a reducing agent such as sodium triacetoxyborohydride. The Boc group is subsequently introduced using di-tert-butyl dicarbonate in the presence of N-ethyl-N,N-diisopropylamine, yielding the target compound in moderate to high yields .
Table 2: Optimized Synthesis Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Dichloroethane | 70–85% |
| Temperature | 0–20°C | |
| Reagent Ratio | 1:1.2 (piperidine:aniline) | |
| Catalyst | Sodium triacetoxyborohydride |
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound serves as a precursor for bioactive molecules targeting opioid receptors and neurokinin-1 (NK-1) receptors. Its structural similarity to fentanyl derivatives—notably the 4-anilidopiperidine scaffold—suggests potential analgesic properties . For instance, modifications at the piperidine nitrogen or the anilino methyl group can modulate μ-opioid receptor affinity and selectivity .
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): Peaks at δ 7.65–7.45 (m, 4H, aromatic), 4.10–3.90 (m, 2H, Boc-CH₂), 3.30–3.10 (m, 2H, piperidine-CH₂), 1.48 (s, 9H, Boc-C(CH₃)₃).
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HPLC: Purity >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Future Directions
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